molecular formula CaCl2H12O6 B1232521 Calciumchloridehexahydrate

Calciumchloridehexahydrate

Cat. No. B1232521
M. Wt: 219.07 g/mol
InChI Key: QHFQAJHNDKBRBO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04348371

Procedure details

The aqueous filtrate (1000 parts) from a calcium hypochlorite paste filter containing 26.5 percent CaCl2, 1.5 percent Ca(ClO3)2 and minor amounts of Ca(OCl)2 is fed to a heated mixing vessel in which the filtrate is blended with 96 parts of a calcium chlorate containing 45 percent Ca(ClO3)2 and 32 percent CaCl2. During mixing, the solution is heated to its atmospheric boiling point to convert the calcium hypochlorite present to Ca(ClO3)2 and the blended solution fed to an evaporative crystallizer. The solution is evaporatively cooled to a temperature of about 40° C. to produce crystals of calcium chloride tetrahydrate, CaCl2.4H2O. The crystals were separated from a liquor containing about 33 percent CaCl2, 32 percent Ca(ClO3)2 and 37 percent H2O. The calcium chloride tetrahydrate crystals were recovered. The liquor from the evaporative crystallizer was diluted with water to provide a solution containing about 28 percent CaCl2, 27 percent Ca(ClO3)2 and 45 percent water which was fed to a cooling crystallizer. The crystallizer, cooled by refrigeration, maintained the solution at a temperature of about 10° C. Crystals of calcium chloride hexahydrate are formed and separated from a mother liquor containing 37 percent Ca(ClO3)2 and 20 percent CaCl2. The mother liquor is fed to an evaporative crystallizer for the formation and recovery of anhydrous Ca(ClO3)2 crystals from a calcium chlorate liquor by the process of Example 1. The calcium chlorate mother liquor having a weight ratio of Ca(ClO3)2 to CaCl2 of 1.40 is recycled to the mixing vessel.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[Ca+2:3].[OH2:4]>>[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[Cl-:1].[Ca+2:3].[Cl-:1] |f:0.1.2,4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals were separated from a liquor
ADDITION
Type
ADDITION
Details
containing about 33 percent CaCl2, 32 percent Ca(ClO3)2 and 37 percent H2O
CUSTOM
Type
CUSTOM
Details
The calcium chloride tetrahydrate crystals were recovered
ADDITION
Type
ADDITION
Details
The liquor from the evaporative crystallizer was diluted with water
CUSTOM
Type
CUSTOM
Details
to provide a solution
TEMPERATURE
Type
TEMPERATURE
Details
The crystallizer, cooled by refrigeration

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.